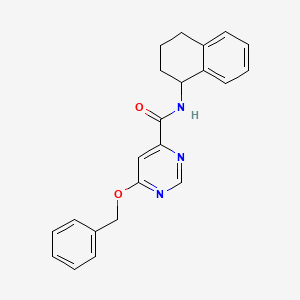

6-(benzyloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-phenylmethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c26-22(25-19-12-6-10-17-9-4-5-11-18(17)19)20-13-21(24-15-23-20)27-14-16-7-2-1-3-8-16/h1-5,7-9,11,13,15,19H,6,10,12,14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUVAWVACVUJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=NC=N3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Benzyloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a benzyloxy group and a tetrahydronaphthalenyl moiety. Its molecular formula is with a molecular weight of approximately 288.35 g/mol. The presence of the benzyloxy group enhances lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 6-(benzyloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide exhibit a variety of biological activities:

- Anticancer Activity : Pyrimidine derivatives have been reported to possess significant anticancer properties. For instance, certain pyrimidine analogs have shown potent inhibitory effects on various cancer cell lines (IC50 values ranging from 0.01 to 0.12 µM) . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. For example, derivatives with electron-rich groups exhibited enhanced efficacy against standard bacterial strains .

- Neuroprotective Effects : Some pyrimidine derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer’s disease. They have shown promising results in inhibiting acetylcholinesterase (AChE) activity, which is crucial for managing symptoms associated with Alzheimer’s .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various pyrimidine derivatives, including those similar to 6-(benzyloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.09 µM and 0.03 µM respectively .

Case Study 2: Neuroprotective Activity

In another research effort, the neuroprotective potential of pyrimidine derivatives was assessed using in vitro models for Alzheimer’s disease. The tested compounds showed varying degrees of AChE inhibition, with some derivatives achieving IC50 values lower than those of standard drugs like Donepezil .

Data Tables

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.09 | |

| Anticancer | A549 | 0.03 | |

| AChE Inhibition | Neuroblastoma | < 20 | |

| Antimicrobial | Various Bacteria | Varies |

The biological activities of compounds like 6-(benzyloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide can be attributed to their ability to interact with specific biological targets:

- Cell Cycle Arrest : Many pyrimidines induce cell cycle arrest at various phases, leading to reduced proliferation.

- Apoptosis Induction : These compounds often trigger apoptotic pathways through the activation of caspases or modulation of Bcl-2 family proteins.

- Enzyme Inhibition : The inhibition of enzymes such as AChE is crucial for their neuroprotective effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Tetrahydronaphthalene Moieties

Key Observations :

- Substituent Impact : The benzyloxy group in the target compound likely increases lipophilicity compared to MTK458’s trifluoromethyl group, which may enhance metabolic stability but reduce solubility .

- Biological Targets : Piperazinehexanamides () target 5-HT7 receptors, while tetralin-pyrimidines () show anticancer activity. The carboxamide linkage in the target compound may favor interactions with enzymes or receptors over the amine in MTK458 .

Physicochemical Properties

Analysis :

- MTK458’s trifluoromethyl group balances lipophilicity and solubility, a design consideration absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.